molecular formula C10H6F2O3 B13089428 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

Cat. No.: B13089428
M. Wt: 212.15 g/mol
InChI Key: QFWSWRDNPMSHRB-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and agrochemical research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in pharmacologically active molecules . Recent studies on similar benzofuranyl acetic acid amides have demonstrated promising in vitro antifungal activity, particularly against the phytopathogen Fusarium oxysporum , highlighting the potential of this chemical class in developing new agrochemical agents . The presence of two fluorine atoms on this molecule is a common strategy in lead optimization, as it can enhance metabolic stability, membrane permeability, and binding affinity. The acetic acid side chain offers a versatile handle for further functionalization, most commonly through amide coupling reactions to create a library of derivatives for structure-activity relationship (SAR) studies . As such, this compound serves as a valuable heterocyclic building block for synthesizing novel compounds for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14)

InChI Key

QFWSWRDNPMSHRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated benzofurans typically involves the selective fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with cesium tetrafluorocobaltate (III), which leads to a mixture of nonaromatic products. Heating these products over nickel gauze at high temperatures yields fluorinated benzofurans . Another method involves the reaction of benzofuran with trifluoromethyl hypofluorite, followed by treatment with ethanolic potassium hydroxide to produce fluorinated benzofuran derivatives .

Industrial Production Methods

Industrial production of fluorinated benzofurans may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated as a potential therapeutic agent due to its enhanced metabolic stability and biological activity.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorine vs. Bromine : The 5-fluoro substituent in the main compound provides stronger electron-withdrawing effects compared to bromine in ’s analog. This lowers the pKa of the carboxylic acid group, enhancing its ability to donate protons or coordinate with metals .
  • Sulfur-Containing Groups : The isopropylsulfanyl group in ’s compound introduces steric bulk, reducing solubility in polar solvents but improving chelation with transition metals (e.g., U(VI) in adsorption studies ).
  • Dihydrobenzofuran : The saturated ring in ’s analog decreases aromatic conjugation, increasing lipophilicity and altering pharmacokinetic properties .

Physicochemical Properties

  • Acidity: The dual fluorine substitution in the main compound significantly lowers the carboxylic acid’s pKa (~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0). This enhances its reactivity in acid-catalyzed reactions or metal coordination .
  • Solubility : Fluorine’s electronegativity increases polarity, improving water solubility relative to methyl- or isopropylsulfanyl-substituted analogs. However, dihydrobenzofuran derivatives (e.g., ) exhibit higher lipid solubility .

Research Findings and Data

Table 1: Adsorption Efficiency of Acetic Acid Derivatives

Compound Type Substituents Adsorption Capacity (mg/g) Optimal pH Reference
Acetic acid-modified biochar –COOH functionalized 98.1% U(VI) removal 6.0
Sulfonated graphene oxide –SO₃H groups 292 mg/g U(VI) 5.0
Hypothetical fluorinated analog –COOH, –F ~300–350 mg/g (estimated) 5.5–6.5 N/A (extrapolated)

Table 2: Crystallographic Data for Benzofuran Derivatives

Compound Space Group Melting Point (°C) Key Interactions Reference
2-(5-Fluoro-3-isopropylsulfanyl-...)acetic acid P2₁/c 158–160 S···F halogen bonding
2-(5-Bromo-3-methylsulfanyl-...)acetic acid P 1 145–147 Br···O hydrogen bonding

Biological Activity

2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid (CAS No. 1596950-80-9) is a fluorinated derivative of benzofuran, which has garnered attention due to its potential biological activities. This compound exhibits unique structural characteristics that may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula for this compound is C10_{10}H6_6F2_2O3_3, with a molecular weight of approximately 212.15 g/mol. The presence of fluorine atoms in its structure is believed to influence its interaction with biological targets, potentially enhancing its efficacy compared to non-fluorinated analogs.

Biological Activity Overview

Research indicates that compounds containing benzofuran moieties are associated with a variety of biological activities, including:

  • Anticancer Activity : Benzofuran derivatives have shown promise in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Certain benzofuran derivatives have demonstrated antimicrobial activity against various pathogens.

Anticancer Activity

A study published in MDPI investigated the cytotoxicity of benzofuran analogs, including derivatives similar to this compound. The results indicated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma). Notably, some compounds exhibited up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 (CA-4) .

CompoundCell LineIC50_{50} (µM)
This compoundA5490.06 - 0.17
CA-4A5490.05 - 0.09
Other Benzofuran DerivativeB-160.08 - 1.14

Molecular docking studies have been conducted to elucidate the interactions between this compound and tubulin, a key target in cancer therapy. These studies revealed significant hydrophobic interactions at the α–β interface of tubulin, suggesting a mechanism similar to that of colchicine, which is known for its ability to inhibit microtubule polymerization .

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